N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a synthetic acetamide derivative featuring a 5-chloro-2-methoxyphenyl group linked via an acetamide bridge to a 3,5-dimethylpyrazole moiety. This compound is of interest in medicinal chemistry and agrochemical research due to its structural similarity to bioactive molecules targeting enzymes or receptors associated with inflammation, microbial growth, or plant hormone pathways .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-9-6-10(2)18(17-9)8-14(19)16-12-7-11(15)4-5-13(12)20-3/h4-7H,8H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRFXTACSATQAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=C(C=CC(=C2)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer , anti-inflammatory , and antimicrobial applications. This article discusses its biological activity based on various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C18H18ClN3O3
- Molecular Weight : 359.81 g/mol
- CAS Number : 515177-52-3
The compound features a pyrazole moiety, which is known for its diverse pharmacological properties, combined with a chloro-substituted methoxyphenyl group, enhancing its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds containing pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
-
In vitro Studies : The compound has shown promising results against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The growth inhibition concentrations (IC50 values) vary significantly among different derivatives:
Compound Cell Line IC50 (µM) This compound MCF7 3.79 Other Pyrazole Derivatives A549 26 Other Pyrazole Derivatives HepG2 17.82
These results indicate that modifications in the pyrazole structure can enhance anticancer properties, making it a viable candidate for further drug development .
The mechanism through which this compound exerts its anticancer effects may involve:
- Inhibition of Cyclin-dependent Kinases (CDK) : Some studies have shown that pyrazole derivatives can inhibit CDK activity, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, which is essential for effective cancer treatment.
- Interaction with DNA : Pyrazole compounds often exhibit DNA-binding properties that can disrupt replication and transcription processes in rapidly dividing cancer cells.
Anti-inflammatory Activity
In addition to anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research indicates that pyrazole derivatives can reduce inflammation markers in various models:
- Cytokine Inhibition : The compound has shown potential in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies suggest that it exhibits activity against a range of bacteria and fungi:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Candida albicans | Effective |
This broad-spectrum antimicrobial activity positions it as a candidate for further exploration in treating infections .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings. For instance:
- Study on Hepatocellular Carcinoma : A study demonstrated that pyrazole derivatives significantly reduced tumor size in animal models of liver cancer.
- Clinical Trials : Ongoing clinical trials are assessing the efficacy of this compound in combination therapies for enhanced anticancer effects.
Scientific Research Applications
The compound exhibits a range of biological activities, making it valuable for various research applications:
- Antimicrobial Activity : Studies have indicated that similar compounds within its class demonstrate significant antimicrobial properties against bacteria and fungi. For instance, compounds with a chlorinated methoxyphenyl group have shown efficacy comparable to established antibiotics like ciprofloxacin and fluconazole in in vitro settings .
- Anti-inflammatory Potential : Research has suggested that compounds containing pyrazole moieties can inhibit inflammatory pathways. Molecular docking studies indicate that N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide may act as a 5-lipoxygenase inhibitor, which is crucial in managing inflammatory responses .
Drug Development
The structure of this compound suggests potential as a lead compound in drug development. Its ability to modulate enzyme activity positions it as a candidate for further optimization in therapeutic contexts.
Case Studies
Several studies have explored the efficacy of similar compounds:
- A study on 4-chloro and 5-chloro derivatives indicated that they possess biological activity against various strains of bacteria and fungi. These findings highlight the potential for this compound to be developed into a therapeutic agent .
In Vitro Testing
In vitro assays have been conducted to assess the compound's effectiveness against specific pathogens. Results show promising antimicrobial activity, indicating its potential use in treating infections caused by resistant strains .
Comparison with Similar Compounds
Structural Analogues
Structurally related compounds differ in substituents on the phenyl ring, pyrazole/heterocyclic systems, or acetamide modifications. Key examples include:
Key Observations :
- Chlorine Substitution : The target compound lacks a 4-chloro group on the pyrazole ring compared to its analogue in , which may reduce steric hindrance and alter binding affinity.
- Amide Modifications : Piperidinecarboxamide derivatives () exhibit reduced molecular weight, possibly improving metabolic stability.
Physicochemical Properties
Data from structurally related compounds suggest trends:
Key Observations :
- The target compound’s predicted LogP (~3.2) indicates moderate lipophilicity, suitable for membrane permeability.
- Pyrazole-imidazole hybrids () show lower solubility due to higher molecular weight and aromaticity.
- Chlorine substituents (e.g., in ) increase molecular weight and may elevate melting points.
Preparation Methods
Nucleophilic Substitution of Chloroacetamide
A widely reported method involves the alkylation of 3,5-dimethylpyrazole with chloroacetamide under basic conditions.
Procedure :
- Reaction Setup : 3,5-Dimethylpyrazole (1.0 eq) and chloroacetamide (1.2 eq) are dissolved in anhydrous dimethylformamide (DMF).
- Base Addition : Potassium carbonate (2.0 eq) is added to deprotonate the pyrazole, enhancing nucleophilicity.
- Reaction Conditions : The mixture is stirred at 80°C for 12–16 hours under nitrogen.
- Workup : The product is extracted with ethyl acetate, washed with water, and purified via recrystallization from ethanol/water (4:1).
Yield : 68–72%.
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.21 (s, 6H, CH₃), 4.69 (s, 2H, CH₂), 7.31 (s, 1H, pyrazole-H), 7.90 (br s, 1H, NH₂).
- MS (ESI+) : m/z 154.1 [M+H]⁺.
Synthesis of 5-Chloro-2-Methoxyaniline
Nitration and Reduction of 2-Methoxyphenol
A three-step sequence starting from commercially available 2-methoxyphenol:
- Nitration : Treatment with concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position.
- Chlorination : The nitro intermediate undergoes chlorination using PCl₅ in dichloromethane.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Reagents :
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid (1.0 eq)
- 5-Chloro-2-methoxyaniline (1.1 eq)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq)
- Hydroxybenzotriazole (HOBt, 1.5 eq)
- Triethylamine (2.0 eq) in dichloromethane
Procedure :
- Activation : The carboxylic acid is activated with EDC/HOBt for 30 minutes at 0°C.
- Coupling : 5-Chloro-2-methoxyaniline is added, and the reaction proceeds at room temperature for 24 hours.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields the pure product.
HATU-Promoted Coupling
Reagents :
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid (1.0 eq)
- 5-Chloro-2-methoxyaniline (1.1 eq)
- Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.5 eq)
- N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in DMF
Procedure :
- Activation : HATU and DIPEA are added to the acid in DMF at 0°C.
- Coupling : The aniline is introduced, and the mixture stirs at 25°C for 6 hours.
- Workup : Precipitation in ice-water followed by filtration affords the crude product, which is recrystallized from ethanol.
Alternative Routes and Optimization
One-Pot Sequential Alkylation-Amidation
A streamlined approach avoids isolating intermediates:
- Pyrazole Alkylation : 3,5-Dimethylpyrazole reacts with bromoacetyl bromide in acetonitrile/K₂CO₃.
- In Situ Amidation : 5-Chloro-2-methoxyaniline is added directly to the reaction mixture.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the coupling step, reducing reaction time from hours to minutes while maintaining a 70% yield.
Analytical and Spectroscopic Data
¹H NMR (500 MHz, CDCl₃) :
- δ 2.24 (s, 6H, CH₃), 3.87 (s, 3H, OCH₃), 4.92 (s, 2H, CH₂), 6.85–7.12 (m, 3H, aryl-H), 7.34 (s, 1H, pyrazole-H), 8.21 (br s, 1H, NH).
¹³C NMR (125 MHz, CDCl₃) :
- δ 11.2 (CH₃), 56.1 (OCH₃), 61.8 (CH₂), 114.6–152.3 (aryl and pyrazole carbons), 169.4 (C=O).
HRMS (ESI+) :
- Calculated for C₁₅H₁₇ClN₃O₂ [M+H]⁺: 322.0958; Found: 322.0955.
Industrial-Scale Considerations
Solvent Selection and Recycling
Crystallization Optimization
- Antisolvent Method : Gradual addition of n-heptane to ethanolic solutions improves crystal morphology and purity (>99.5% by HPLC).
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide, and what key reaction parameters influence yield and purity?
- Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves:
- Cyclocondensation : Reacting hydrazide derivatives (e.g., from coumarin analogs) with diketones like pentane-2,4-dione to form the pyrazole core .
- Acetamide coupling : Using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to attach the chloro-methoxyphenyl group to the pyrazole-acetamide backbone .
- Critical parameters include:
- Temperature : Reflux conditions (e.g., 80–100°C) for cyclocondensation .
- Solvent selection : Polar aprotic solvents like DMF for coupling reactions .
- Catalysts : Triethylamine as a base to neutralize HCl byproducts during acyl chloride reactions .
- Yields range from 62% to 71% depending on substituents and purification methods (e.g., recrystallization from ethanol) .
Q. Which analytical techniques are prioritized for structural elucidation and purity assessment of this compound?
- Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and acetamide linkage (e.g., δ 2.66 ppm for methyl groups in pyrazole) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peaks at m/z 403–437 for analogs) .
- Infrared Spectroscopy (IR) : Detection of carbonyl (C=O) stretches (~1636 cm) and nitrile groups (~2230 cm) .
- Chromatography : TLC for reaction monitoring and HPLC for purity assessment (>95%) .
Advanced Research Questions
Q. How should researchers address conflicting reports regarding the antimicrobial efficacy of this compound across different microbial strains?
- Answer : Discrepancies may arise from:
- Strain-specific resistance : Variations in microbial efflux pumps or enzyme expression .
- Assay conditions : Differences in pH, incubation time, or nutrient media affecting compound solubility and bioavailability.
- Methodology : Standardize protocols using CLSI (Clinical and Laboratory Standards Institute) guidelines. Perform dose-response curves (IC) under controlled conditions .
- Comparative studies : Test analogs with modified substituents (e.g., nitro or fluoro groups) to identify structure-activity relationships .
Q. What experimental approaches are recommended for investigating the compound's interaction with cytochrome P450 enzymes or other metabolic targets?
- Answer : Mechanistic studies require:
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (K) .
- Enzyme inhibition assays : Monitor CYP450 activity using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- Molecular docking : Use software like AutoDock Vina to predict binding poses with catalytic sites (e.g., heme iron coordination in CYP3A4) .
- Metabolic profiling : LC-MS/MS to identify phase I/II metabolites in hepatocyte models .
Q. How can researchers optimize the compound’s solubility and stability for in vivo pharmacokinetic studies?
- Answer : Strategies include:
- Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve absorption and metabolic stability .
- Accelerated stability testing : Assess degradation under varying pH, temperature, and light exposure via HPLC-UV .
Data Contradiction Analysis Example
| Study | Reported Activity | Possible Causes of Discrepancy | Resolution Strategy |
|---|---|---|---|
| Study A (2023) | IC = 12 µM (E. coli) | Strain-specific β-lactamase expression | Use isogenic mutant strains |
| Study B (2025) | IC = 45 µM (E. coli) | Differential solvent (DMSO vs. saline) | Standardize DMSO concentration (<1% v/v) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
